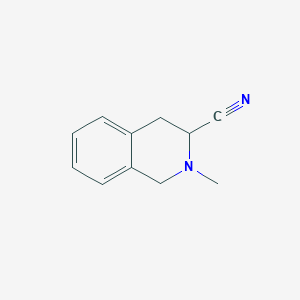

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

2-methyl-3,4-dihydro-1H-isoquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-13-8-10-5-3-2-4-9(10)6-11(13)7-12/h2-5,11H,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJZDYWUCFBTHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=CC=CC=C2CC1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10787673 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10787673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55379-76-5 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10787673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Scope

The most widely reported method for synthesizing 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile involves the cyano addition to iminium salt intermediates. This approach, described in a 2021 study, utilizes 1-phenyl-3,4-dihydroisoquinoline as the starting material. The reaction proceeds through a cascade mechanism:

-

Iminium formation : The dihydroisoquinoline substrate reacts with formaldehyde under acidic conditions to generate a reactive iminium ion.

-

Nucleophilic cyano addition : Trimethylsilyl cyanide (TMSCN) acts as a cyanide source, attacking the iminium carbon to install the nitrile group.

The stereochemical outcome is influenced by the choice of base and solvent. Optimal conditions include 2 equivalents of TMSCN , 0.5 equivalents of Na₂CO₃ , and 2 equivalents of KF in dichloroethane (ClCH₂CH₂Cl) at 30°C. Under these conditions, the reaction achieves a 98% yield on a gram scale, demonstrating exceptional scalability.

Role of Additives and Solvent Effects

The inclusion of potassium fluoride (KF) as an additive is critical for enhancing reaction efficiency. KF facilitates the desilylation of TMSCN, releasing free cyanide ions that participate in the nucleophilic attack. Solvent screening revealed that polar aprotic solvents like dichloroethane outperform alternatives such as THF or toluene, likely due to improved stabilization of the ionic intermediates.

Reductive Methylation of Tetrahydroisoquinoline Carboxylic Acids

Classic Formic Acid-Formaldehyde Approach

An alternative route involves the reductive methylation of 3-carboxy-1,2,3,4-tetrahydroisoquinoline precursors. As detailed in a 2018 synthesis, this method employs formic acid as both solvent and reducing agent, with 37% formaldehyde serving as the methylating agent. The reaction sequence comprises:

-

Reflux in formic acid : The substrate is heated under reflux for 17 hours, facilitating simultaneous decarboxylation and methylation.

-

Acid workup and purification : Post-reaction, the mixture is concentrated, acidified to pH 2 with HCl, and purified via ion-exchange chromatography.

While this method provides direct access to the target compound, its moderate 53% yield and requirement for specialized purification limit industrial applicability.

Modifications for Improved Efficiency

Recent modifications to this protocol include:

-

Microwave-assisted heating : Reducing reaction time from 17 hours to 2 hours while maintaining comparable yields.

-

Alternative reducing systems : Substituting formic acid with sodium cyanoborohydride (NaBH₃CN) in methanol, which improves stereochemical control but increases cost.

Cyclization of Dihalo-o-Xylylene Derivatives

Patent-Protected Industrial Synthesis

A patented large-scale synthesis route utilizes dihalo-o-xylylenes as starting materials. The multi-step process involves:

-

Cyclization in basic medium : Treatment of 1,2-bis(bromomethyl)benzene derivatives with potassium carbonate in DMF yields tetrahydroisoquinoline dicarboxylate intermediates.

-

Decarboxylation and cyano introduction : Sequential hydrolysis under acidic conditions followed by nitrile installation via Sandmeyer-type reactions.

This method achieves an overall 65% yield across all stages and is particularly advantageous for producing kilogram quantities. However, the requirement for hazardous reagents like bromine limits its adoption in small-scale laboratories.

Stereochemical Considerations

The patent literature emphasizes the use of chiral resolving agents like (-)-menthol to isolate enantiomerically pure products. Diastereomeric salts formed between the racemic tetrahydroisoquinoline carboxylate and (-)-menthol are separated via fractional crystallization, enabling access to both (R)- and (S)-enantiomers with >99% ee.

Comparative Analysis of Synthetic Methods

Scientific Research Applications

Medicinal Applications

Neuroprotective Properties

The compound has been studied for its neuroprotective effects, particularly in the context of dopaminergic diseases. Research indicates that derivatives of tetrahydroisoquinoline can be beneficial in treating conditions such as Parkinson's disease and schizophrenia. For instance, a study highlighted the efficacy of certain tetrahydroisoquinoline derivatives in alleviating symptoms associated with dopaminergic nerve diseases .

Acaricidal Activity

Recent investigations have revealed that 2-methyl-1,2,3,4-tetrahydroisoquinoline derivatives exhibit significant acaricidal activity. A study reported that these compounds demonstrated comparable efficacy to standard acaricides like ivermectin, suggesting their potential use in agricultural pest control . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the N-phenyl ring enhanced acaricidal properties significantly.

Anticancer Activity

In vitro studies have shown that 2-methyl-1,2,3,4-tetrahydroisoquinoline derivatives possess selective anticancer properties. For example, a series of quinoline derivatives were tested against various human cancer cell lines (HeLa, MCF-7), revealing promising results. The compounds displayed compelling activity profiles against specific cell lines while showing reduced toxicity towards non-cancerous cells .

Synthesis and Chemical Properties

The synthesis of 2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile has been optimized through various methods. One effective approach involves the use of iminium intermediates to achieve high yields (up to 98%) under controlled conditions . The compound can also undergo hydrolysis under alkaline conditions to yield isomerization products with significant deuterium incorporation .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR) Analysis

| Substituent Position | Substituent Type | Activity Level |

|---|---|---|

| Ortho | Fluorine | Enhanced |

| Meta | Chlorine | Moderate |

| Para | Bromine | Low |

Case Studies

-

Neuroprotection in Animal Models

A study involving chronic administration of 2-methyl-1,2,3,4-tetrahydroisoquinoline to C57BL/6J mice indicated a reduction in tyrosine hydroxylase-immunoreactive cells in the substantia nigra. This suggests a potential role for the compound as an environmental factor influencing parkinsonism . -

Agricultural Application

The acaricidal properties were tested against P. cuniculi, showing a rapid increase in mortality rates post-treatment. The compound achieved 100% mortality at 17 hours post-treatment .

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The tetrahydroisoquinoline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile and related compounds:

Key Comparative Insights

Positional Effects of Functional Groups

- Carbonitrile at C1 vs. C3: In 2-Phenyl-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile, the nitrile group at C1 results in distinct NMR shifts (e.g., δ5.47 for H-1) compared to the target compound’s nitrile at C3, which would alter electron distribution and reactivity .

- Methyl vs.

Core Structure Differences

- Tetrahydroisoquinoline vs. Tetrahydroquinoline: The quinoline core in 6-Methyl-1,2,3,4-tetrahydroquinoline lacks the fused benzene-pyridine arrangement of isoquinoline, leading to differences in aromaticity and electronic properties. This impacts UV absorption and binding interactions .

Functional Group Replacements

- Carbonitrile vs. Carboxylic Acid: Replacing -CN with -COOH (as in 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid) introduces acidity and hydrogen-bonding capability, altering solubility and biological activity .

Biological Activity

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile (2-MTIQ) is a member of the tetrahydroisoquinoline family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology and oncology.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃N₃

- Molecular Weight : 173.24 g/mol

- CAS Number : 55379-76-5

- Chemical Structure : The compound features a tetrahydroisoquinoline core with a nitrile group at the 3-position and a methyl group at the 2-position.

The biological activity of 2-MTIQ is primarily attributed to its interaction with various molecular targets:

- Nitrile Group : The nitrile moiety can engage in hydrogen bonding and other interactions with biological macromolecules, influencing their functional dynamics.

- Tetrahydroisoquinoline Core : This structural component is known to interact with neurotransmitter receptors and enzymes, modulating their activities. For instance, studies have shown that 2-MTIQ can act as an antagonist at opioid receptors, specifically the kappa receptor, indicating potential applications in pain management and addiction treatment .

Neuroprotective Effects

Research indicates that 2-MTIQ may have neuroprotective properties. In studies involving C57BL/6J mice, chronic administration of 2-MTIQ resulted in a reduction of tyrosine hydroxylase-immunoreactive cells in the substantia nigra. This suggests that the compound could play a role in the pathophysiology of Parkinson's disease by affecting dopaminergic neuron viability .

Anticancer Potential

The compound has been investigated for its anticancer properties. It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis .

Comparative Analysis

To better understand the biological activity of 2-MTIQ, it is useful to compare it with similar compounds within the tetrahydroisoquinoline class:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Lacks nitrile and methyl groups | Less reactive; minimal biological activity |

| 2-Methyl-1,2,3,4-tetrahydroisoquinoline | Similar structure without nitrile group | Moderate biological activity |

| 3-Cyano-1,2,3,4-tetrahydroisoquinoline | Contains nitrile but lacks methyl group | Enhanced reactivity; potential anticancer activity |

Case Studies

- Opioid Receptor Antagonism : A study demonstrated that derivatives of tetrahydroisoquinoline exhibited selective antagonism at kappa opioid receptors. The analogs showed significant potency (K_e = 0.037 nM) against these receptors while being less effective against mu and delta receptors .

- Neurotoxicity Assessment : Chronic exposure studies revealed that 2-MTIQ could induce parkinsonian-like symptoms in rodent models by reducing dopaminergic cell populations. This highlights its potential dual role as both a neuroprotective agent and a neurotoxin under certain conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile, and how do reaction conditions influence isomerization?

- Methodological Answer : The compound can be synthesized via Strecker-type reactions or alkylation strategies. For example, isomerization of 2-methyl-1-phenyl-tetrahydroisoquinoline-1-carbonitrile to the 3-carbonitrile derivative occurs under alkaline conditions (KOH in methanol/water), yielding ~70% product . Isotopic labeling (EtOD/D₂O) revealed deuterium incorporation at C-1 and C-3 (70%) and the methyl group (75%), supporting a base-catalyzed keto-enol tautomerization mechanism . Key variables include solvent polarity, temperature (optimized at 60–80°C), and reaction time (12–24 hours).

Q. How is the molecular structure of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural determination. For example, a related compound (2-(4-iodophenyl)-tetrahydroisoquinoline-1-carbonitrile) was resolved with an R factor of 0.024 and data-to-parameter ratio of 15.1, confirming stereochemistry and bond lengths . Complementary techniques include:

- NMR : ¹H/¹³C NMR to assign proton environments (e.g., methyl group at δ ~1.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks .

Q. What are the typical impurities or by-products observed during synthesis, and how are they mitigated?

- Methodological Answer : Common impurities include:

- Isomeric by-products : Uncontrolled isomerization (e.g., 1- vs. 3-carbonitrile positions) due to incomplete reaction quenching. Mitigated via pH control (neutralization post-reaction) .

- Alkylation side products : Observed in glycine anion alkylation routes. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield .

Advanced Research Questions

Q. How can catalytic systems be optimized for enantioselective synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonitrile?

- Methodological Answer : Chiral catalysts (e.g., BINOL-derived phosphoric acids) enable asymmetric synthesis. Key parameters:

- Solvent : Non-polar solvents (toluene) enhance enantiomeric excess (ee).

- Temperature : Lower temperatures (0–25°C) reduce racemization.

- Substrate Scope : Evaluate steric effects of substituents (e.g., aryl vs. alkyl groups) on ee . Computational modeling (DFT) predicts transition states to guide catalyst design .

Q. What computational methods are used to predict the biological activity or reactivity of this compound?

- Methodological Answer :

- Docking Studies : Molecular docking (AutoDock Vina) screens for binding affinity to targets like dopamine receptors, leveraging structural analogs (e.g., MPTP derivatives linked to parkinsonism ).

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .

- MD Simulations : Assess stability in biological membranes (e.g., blood-brain barrier penetration) using GROMACS .

Q. How can contradictory data on biological activity (e.g., neuroprotective vs. neurotoxic effects) be resolved?

- Methodological Answer : Contradictions may arise from:

- Assay Variability : Standardize cell lines (e.g., SH-SY5Y neurons) and exposure times (24–72 hours).

- Metabolic Activation : Test metabolites (e.g., N-oxide derivatives) using liver microsomes .

- Structural Analogues : Compare with MPTP (neurotoxic) and tetrahydroisoquinoline-3-carboxylates (neuroprotective) to identify critical substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.